[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(morpholin-4-ylsulfonyl)phenyl]methanone
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Overview
Description
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(morpholin-4-ylsulfonyl)phenyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a piperazine ring, and a morpholine sulfonyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(morpholin-4-ylsulfonyl)phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole derivative, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step involves the addition of the morpholine sulfonyl group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of catalysts and solvents is optimized to enhance the reaction rate and yield. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, sulfides, and various substituted piperazine derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of neurology and oncology.
Medicine
In medicine, the compound’s derivatives are investigated for their therapeutic potential. Studies focus on their efficacy in treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(morpholin-4-ylsulfonyl)phenyl]methanone involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The morpholine sulfonyl group contributes to the compound’s solubility and stability, facilitating its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the piperazine ring but lacks the benzodioxole and morpholine sulfonyl groups.
Ethyl acetoacetate: While structurally different, it is used in similar synthetic applications.
Uniqueness
The uniqueness of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(morpholin-4-ylsulfonyl)phenyl]methanone lies in its multi-functional structure, which allows for diverse chemical reactions and applications. Its combination of benzodioxole, piperazine, and morpholine sulfonyl groups provides a versatile platform for research and industrial use.
Properties
Molecular Formula |
C23H27N3O6S |
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Molecular Weight |
473.5 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-morpholin-4-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C23H27N3O6S/c27-23(19-2-1-3-20(15-19)33(28,29)26-10-12-30-13-11-26)25-8-6-24(7-9-25)16-18-4-5-21-22(14-18)32-17-31-21/h1-5,14-15H,6-13,16-17H2 |
InChI Key |
IUDYUEJTIJRFLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CC=C4)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
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